molecular formula C21H17F2N3S B10942116 2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10942116
M. Wt: 381.4 g/mol
InChI Key: OGFYQDFBIJATIL-UHFFFAOYSA-N
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Description

2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple substituents that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include difluoromethylating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(trifluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
  • 2-[5-(chloromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Uniqueness

2-[5-(difluoromethyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H17F2N3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[5-(difluoromethyl)-3-(4-methylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C21H17F2N3S/c1-13-8-10-15(11-9-13)17-12-18(20(22)23)26(25-17)21-24-19(14(2)27-21)16-6-4-3-5-7-16/h3-12,20H,1-2H3

InChI Key

OGFYQDFBIJATIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)F)C3=NC(=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

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